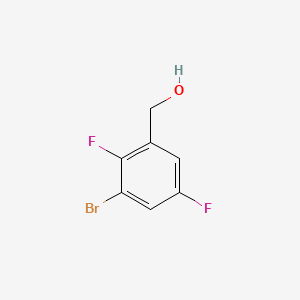

(3-Bromo-2,5-difluorophenyl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2,5-difluorophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrF2O/c8-6-2-5(9)1-4(3-11)7(6)10/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHTYZAZJJICWHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1CO)F)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: (3-Bromo-2,5-difluorophenyl)methanol

CAS Number: 1159186-56-7

Authored for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (3-Bromo-2,5-difluorophenyl)methanol, a key building block in synthetic organic chemistry. This document compiles its chemical and physical properties, safety and handling information, a plausible synthetic route with detailed experimental protocols, and its applications in the development of pharmaceuticals and other advanced materials.

Chemical Identity and Physical Properties

This compound is a halogenated aromatic alcohol. The strategic placement of bromine and fluorine atoms on the phenyl ring significantly influences its reactivity and makes it a valuable intermediate in the synthesis of complex molecules.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 1159186-56-7 | [1][2][3][4] |

| Molecular Formula | C₇H₅BrF₂O | [2] |

| Molecular Weight | 223.01 g/mol | [2] |

| IUPAC Name | This compound | N/A |

| Synonyms | 3-Bromo-2,5-difluorobenzyl alcohol | [2] |

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Appearance | White powder | [4] |

| Boiling Point | 254.0 ± 35.0 °C (Predicted) | [5] |

| Purity | ≥98% | [6] |

| Storage | Store at room temperature in a dry, sealed container. | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound can be logically achieved through a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination of the starting material to form 3-bromo-2,5-difluorobenzaldehyde, which is then reduced to the target alcohol.

Experimental Workflow

Caption: Synthetic pathway for this compound.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is based on a known procedure for the deamination of a substituted aniline.[7]

Methodology:

-

A mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid is stirred until a homogeneous solution is formed.[7]

-

To this solution, 188 mL of 50-52% aqueous hypophosphorous acid is added.[7]

-

A solution of 6.8 g of sodium nitrite (NaNO₂) in 38 mL of water is added dropwise over 15 minutes while maintaining the temperature between 15-20 °C using an ice bath.[7]

-

After the addition is complete, the ice bath is removed, and the reaction mixture is stirred for an additional hour.[7]

-

The reaction mixture is then poured into 1 L of an ice/water mixture and extracted three times with 300 mL portions of dichloromethane (CH₂Cl₂).[7]

-

The combined organic extracts are washed with water, twice with 10% sodium hydroxide (NaOH) solution, and then twice more with water (250 mL for each wash).[7]

-

The organic layer is dried over anhydrous sodium sulfate (Na₂SO₄) and concentrated under reduced pressure to yield 3-bromo-2,5-difluorobenzaldehyde.[7]

Step 2: Reduction to this compound

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Methodology:

-

Dissolve the 3-bromo-2,5-difluorobenzaldehyde obtained in the previous step in a suitable solvent such as methanol or ethanol in a round-bottom flask.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (NaBH₄) portion-wise to the stirred solution. The molar ratio of NaBH₄ to the aldehyde is typically 1:1 to 1.5:1.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by slowly adding a dilute acid (e.g., 1 M HCl) until the effervescence ceases.

-

Remove the organic solvent under reduced pressure.

-

Extract the aqueous residue with a suitable organic solvent, such as ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel if necessary.

Applications in Research and Development

This compound is a valuable intermediate in several areas of chemical synthesis:

-

Pharmaceutical Synthesis: It serves as a crucial building block in the development of active pharmaceutical ingredients (APIs). The presence of the bromo and fluoro substituents allows for a variety of cross-coupling and nucleophilic substitution reactions to generate more complex and potentially therapeutic molecules.

-

Agrochemicals: This compound is utilized in the production of new pesticides and herbicides. Its unique structure can be modified to enhance the efficacy and selectivity of these agrochemicals.

-

Materials Science: It is also employed in the preparation of advanced materials such as liquid crystals and polymers, where its functional groups can be tailored to achieve desired properties.

Safety and Handling

This compound is classified as an irritant and requires careful handling in a laboratory setting.

Table 3: Hazard Information and Precautionary Statements

| Hazard Statement | Description | Source |

| H315 | Causes skin irritation. | [2] |

| H319 | Causes serious eye irritation. | [2] |

| H335 | May cause respiratory irritation. | [2] |

Handling Precautions:

-

P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[2]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Storage:

Incompatible Materials:

-

Strong oxidizing agents.[2]

Hazardous Decomposition Products:

-

Under fire conditions, it may decompose to form carbon oxides, hydrogen bromide, and hydrogen fluoride.[2]

Logical Relationships in Synthesis

The synthesis of this compound is a clear example of a functional group transformation, a fundamental concept in organic synthesis.

Caption: Functional group transformations in the synthesis pathway.

References

- 1. combi-blocks.com [combi-blocks.com]

- 2. aksci.com [aksci.com]

- 3. Benzenemethanol, 3-bromo-2,5-difluoro- | CymitQuimica [cymitquimica.com]

- 4. This compound, CasNo.1159186-56-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. This compound | 1159186-56-7 [sigmaaldrich.com]

- 6. (3-溴-2,5-二氟苯基)甲醇 - CAS:1159186-56-7 - 阿镁生物 [amaybio.com]

- 7. prepchem.com [prepchem.com]

In-Depth Technical Guide: Molecular Weight of (3-Bromo-2,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed breakdown of the molecular weight of (3-Bromo-2,5-difluorophenyl)methanol, a crucial parameter for researchers in organic synthesis, medicinal chemistry, and materials science. Accurate molecular weight determination is fundamental for reaction stoichiometry, compound characterization, and analytical method development.

Molecular Formula and Structure

The chemical structure of this compound consists of a benzyl alcohol core substituted with one bromine and two fluorine atoms on the phenyl ring. The systematic IUPAC name precisely defines the positions of these substituents.

The molecular formula for this compound is C₇H₅BrF₂O .[1] This formula is derived from its structure, which contains:

-

7 Carbon (C) atoms

-

5 Hydrogen (H) atoms

-

1 Bromine (Br) atom

-

2 Fluorine (F) atoms

-

1 Oxygen (O) atom

Calculation of Molecular Weight

The molecular weight is the sum of the atomic weights of all atoms in the molecule. The standard atomic weights, as recommended by the IUPAC Commission on Isotopic Abundances and Atomic Weights (CIAAW), are used for this calculation.

The calculation is performed as follows:

Molecular Weight = (7 × AW_C) + (5 × AW_H) + (1 × AW_Br) + (2 × AW_F) + (1 × AW_O)

Where AW represents the standard atomic weight of each element.

Using high-precision standard atomic weights:

-

Carbon (C): 12.011 u

-

Oxygen (O): 15.999 u[8]

(7 × 12.011) + (5 × 1.008) + (1 × 79.904) + (2 × 18.998403162) + (1 × 15.999) = 223.0168... g/mol

When rounded to two decimal places, the molecular weight is 223.02 g/mol .[1][9][10]

Data Presentation: Atomic and Molecular Weights

The following table summarizes the quantitative data used to determine the molecular weight of this compound.

| Element (Symbol) | Count | Standard Atomic Weight (u) | Subtotal (u) |

| Carbon (C) | 7 | 12.011 | 84.077 |

| Hydrogen (H) | 5 | 1.008 | 4.040 |

| Bromine (Br) | 1 | 79.904[4][5] | 79.904 |

| Fluorine (F) | 2 | 18.9984 | 37.9968 |

| Oxygen (O) | 1 | 15.999[8] | 15.999 |

| Total | 222.0168 |

Note: The final molecular weight of 223.02 g/mol is obtained using higher precision atomic weights before rounding.

Experimental Protocols

The molecular weight of a compound like this compound is typically confirmed experimentally using mass spectrometry.

Detailed Methodology for Mass Spectrometry:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for this type of molecule include:

-

Electrospray Ionization (ESI): Suitable for polar molecules, producing protonated molecules [M+H]⁺ or other adducts.

-

Electron Ionization (EI): A higher-energy method that often causes fragmentation, providing structural information.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Interpretation: The peak corresponding to the molecular ion (or a related adduct) is identified to confirm the molecular weight. High-resolution mass spectrometry can provide a highly accurate mass measurement, confirming the elemental composition.

Visualization of Molecular Weight Calculation

The following diagram illustrates the logical flow of the molecular weight calculation from the constituent elements.

Caption: Calculation workflow for the molecular weight of this compound.

References

- 1. This compound [myskinrecipes.com]

- 2. Hydrogen - Wikipedia [en.wikipedia.org]

- 3. quora.com [quora.com]

- 4. Bromine - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. Fluorine - Wikipedia [en.wikipedia.org]

- 7. Atomic Weight of Fluorine | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 8. Oxygen - Wikipedia [en.wikipedia.org]

- 9. 3-Bromo-4,5-difluorobenzyl alcohol 95% | CAS: 1143502-71-9 | AChemBlock [achemblock.com]

- 10. Buy (4-Bromo-2,3-difluorophenyl)methanol | 162744-55-0 [smolecule.com]

(3-Bromo-2,5-difluorophenyl)methanol chemical structure

Document ID: 8924-B3DFM Version: 1.0 Prepared for: Researchers, scientists, and drug development professionals.

This document provides a comprehensive technical overview of (3-Bromo-2,5-difluorophenyl)methanol, a key chemical intermediate in the synthesis of pharmaceuticals and agrochemicals.

Chemical Identity and Properties

This compound is a halogenated benzyl alcohol derivative. Its structure incorporates bromine and fluorine atoms, making it a valuable building block in medicinal and materials chemistry.

Chemical Structure and Identifiers

The core structure consists of a phenyl ring substituted with a bromo group, two fluoro groups, and a hydroxymethyl group.

Caption: Logical relationship of key chemical identifiers.

Physicochemical Data

Quantitative data for this compound is limited in publicly accessible literature. The following table summarizes available information.

| Property | Value | Source / Notes |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.01 g/mol | [1] |

| Appearance | White powder | [2] |

| Boiling Point | 254.0 ± 35.0 °C | Predicted value |

| Purity | ≥99% | Commercial supplier data[2] |

| Storage Conditions | Room temperature, sealed, dry place | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved via a two-step process starting from 4-amino-3-bromo-2,5-difluorobenzaldehyde. The first step involves the deamination to form the aldehyde precursor, which is subsequently reduced to the target benzyl alcohol.

Caption: Two-step synthesis workflow for the target compound.

Protocol 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde (Intermediate)

This protocol is based on the deamination of 4-amino-3-bromo-2,5-difluorobenzaldehyde.[3][4]

Materials:

-

4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)

-

Glacial Acetic Acid (AcOH, 375 mL)

-

50-52% aqueous hypophosphorous acid (188 mL)

-

Sodium Nitrite (NaNO₂, 6.8 g)

-

Deionized Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Hydroxide (NaOH) solution

-

Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

A mixture of 4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g) and AcOH (375 mL) is stirred until a homogenous solution is formed.

-

Aqueous hypophosphorous acid (188 mL) is added to the mixture.

-

A solution of NaNO₂ (6.8 g) in H₂O (38 mL) is prepared separately.

-

The reaction flask is cooled in an ice bath. The NaNO₂ solution is added dropwise over 15 minutes, maintaining an internal temperature of 15-20°C.[3]

-

After the addition is complete, the ice bath is removed, and the reaction is stirred for an additional 1 hour at room temperature.

-

The reaction mixture is poured into 1 L of an ice/water slurry and extracted with CH₂Cl₂ (3 x 300 mL).

-

The combined organic extracts are washed sequentially with H₂O (250 mL), 10% NaOH solution (2 x 250 mL), and H₂O (2 x 250 mL).[3]

-

The organic layer is dried over Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification via recrystallization from Et₂O/hexane can be performed to yield 3-bromo-2,5-difluorobenzaldehyde.[3]

Protocol 2: Reduction to this compound (Target Compound)

This is a representative protocol for the reduction of an aryl aldehyde to a benzyl alcohol, as a specific published protocol for this exact transformation is not available. It is based on similar reductions using sodium borohydride.[5][6]

Materials:

-

3-Bromo-2,5-difluorobenzaldehyde

-

Ethanol (or Methanol)

-

Sodium borohydride (NaBH₄)

-

Deionized Water

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

3-Bromo-2,5-difluorobenzaldehyde is dissolved in ethanol in a round-bottom flask equipped with a magnetic stirrer.

-

The solution is cooled to 0-5°C using an ice bath.

-

Sodium borohydride (NaBH₄, approx. 1.0-1.5 molar equivalents) is added portion-wise, ensuring the temperature does not rise significantly.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours, or until TLC analysis indicates complete consumption of the starting aldehyde.

-

The reaction is carefully quenched by the slow addition of water at 0°C.

-

The bulk of the ethanol is removed under reduced pressure.

-

The remaining aqueous residue is extracted with ethyl acetate (3x volumes).

-

The combined organic layers are washed with water and then with brine.

-

The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is evaporated under reduced pressure to yield crude this compound.

-

If necessary, the product can be further purified by flash column chromatography on silica gel.

Applications in Research and Development

This compound is not typically used as a final product but serves as a crucial intermediate. Its utility stems from the specific arrangement of functional groups that allow for further synthetic modifications.

-

Pharmaceutical Synthesis: It is a building block for creating more complex active pharmaceutical ingredients (APIs).[7] The bromo- and fluoro-substituents can influence the pharmacokinetic properties of the final drug molecule, such as metabolic stability and binding affinity.

-

Agrochemical Development: The compound is utilized in the synthesis of new pesticides and herbicides, where the halogenated phenyl moiety can be key to the molecule's biological activity.[3]

-

Material Science: It has applications in the preparation of advanced materials like liquid crystals or specialized polymers.[3]

Safety and Handling

-

Hazard Statements: Assumed to be an irritant to the eyes, respiratory system, and skin based on data for similar compounds.

-

Precautionary Measures: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[2]

References

- 1. nexconn.com [nexconn.com]

- 2. This compound, CasNo.1159186-56-7 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 3. prepchem.com [prepchem.com]

- 4. 3-Bromo-2,5-difluorobenzaldehyde synthesis - chemicalbook [chemicalbook.com]

- 5. EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate products therefor, and process for the preparation of these intermediate products - Google Patents [patents.google.com]

- 6. EP1502907A1 - A process for the preparation of (2-hydroxymethyl-phenyl)-phenyl-methanol derivatives - Google Patents [patents.google.com]

- 7. This compound [myskinrecipes.com]

(3-Bromo-2,5-difluorophenyl)methanol: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the physical, chemical, and biological properties of (3-Bromo-2,5-difluorophenyl)methanol, a key building block in the synthesis of novel therapeutic agents and advanced materials. This document summarizes its known characteristics, provides experimental context, and outlines its potential applications for professionals in research and development.

Core Physical and Chemical Properties

| Property | Value | Reference |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Boiling Point | 254.0 ± 35.0 °C | [1] |

| Melting Point | Data not available | |

| Melting Point (3-bromo-5-fluorophenyl)methanol) | 50-53 °C | [4] |

| Density | Data not available | |

| Density (3-bromo-5-fluorophenyl)methanol) | ~1.61 g/cm³ | [4] |

| Solubility | Data not available | |

| Solubility (3-bromo-5-fluorophenyl)methanol) | Soluble in ethanol, ether; slightly soluble in water | [4] |

Synthesis and Reactivity

This compound serves as a crucial intermediate in the synthesis of more complex molecules, particularly in the development of active pharmaceutical ingredients (APIs).[1]

A general synthetic approach to this class of compounds involves the reduction of the corresponding benzaldehyde. For instance, the preparation of the related (3-bromo-5-fluorophenyl)methanol can be achieved through the reaction of 3-bromo-5-fluorobenzaldehyde with a reducing agent like sodium borohydride in a suitable solvent, followed by purification.[4]

General Synthetic Workflow:

Caption: General workflow for the synthesis of this compound.

The reactivity of this compound is dictated by its functional groups. The hydroxyl group can undergo esterification, etherification, and oxidation reactions. The bromine atom on the aromatic ring is susceptible to various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse substituents. The fluorine atoms enhance the molecule's metabolic stability and can influence its binding affinity to biological targets, a desirable characteristic in drug design.[5]

Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on its structure, the following spectral characteristics can be anticipated:

-

¹H NMR: The spectrum would show characteristic signals for the aromatic protons, the methylene protons of the CH₂OH group, and the hydroxyl proton. The coupling patterns of the aromatic protons would be influenced by the positions of the bromine and fluorine atoms.

-

¹³C NMR: The spectrum would display signals for the seven carbon atoms, with the chemical shifts of the aromatic carbons being affected by the electronegative halogen substituents.

-

IR Spectroscopy: The infrared spectrum would exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol group. Characteristic C-H, C=C, C-F, and C-Br stretching and bending vibrations would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (223.02 g/mol ), with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br).

Applications in Drug Discovery and Development

Halogenated phenyl methanols are valuable building blocks in medicinal chemistry. The presence of bromine and fluorine in this compound provides a scaffold for the synthesis of a wide range of derivatives with potential biological activity.[1]

Fluorine substitution is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability.[5] The bromo substituent serves as a convenient handle for further chemical modifications through cross-coupling reactions, enabling the exploration of a broad chemical space in the search for new drug candidates. While specific biological activities for this compound itself are not extensively documented, its derivatives are of interest in various therapeutic areas. For instance, related bromophenol derivatives have been investigated for their enzyme inhibition properties, including against acetylcholinesterase and carbonic anhydrase, suggesting potential applications in neurological disorders and other diseases.[6]

Logical Flow for Application in Drug Discovery:

Caption: Role of this compound in a typical drug discovery workflow.

Safety and Handling

This compound is classified as an irritant. It is important to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors. In case of contact with eyes or skin, rinse immediately with plenty of water and seek medical advice.[4]

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical sciences and material science. Its unique combination of functional groups allows for a wide range of chemical transformations, making it an attractive starting material for the synthesis of novel compounds with tailored properties. Further research into its specific physical properties and biological activities is warranted to fully exploit its potential in the development of new technologies and therapies.

References

- 1. This compound [myskinrecipes.com]

- 2. calpaclab.com [calpaclab.com]

- 3. 3-Bromo-2,4-difluorobenzyl alcohol | 1499465-33-6 [sigmaaldrich.com]

- 4. chembk.com [chembk.com]

- 5. Buy (4-Bromo-2,3-difluorophenyl)methanol | 162744-55-0 [smolecule.com]

- 6. Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis Pathway for (3-Bromo-2,5-difluorophenyl)methanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathway for (3-bromo-2,5-difluorophenyl)methanol, a valuable building block in the development of novel pharmaceutical compounds and advanced materials. The synthesis is a two-step process commencing with the preparation of the key intermediate, 3-bromo-2,5-difluorobenzaldehyde, followed by its reduction to the target alcohol. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the reaction pathway and experimental workflow.

I. Overview of the Synthetic Pathway

The synthesis of this compound is most efficiently achieved through a two-step sequence:

-

Diazotization and Sandmeyer-type Reaction: Synthesis of 3-bromo-2,5-difluorobenzaldehyde from a suitable aminobenzaldehyde precursor.

-

Reduction: Conversion of the aldehyde functional group to a primary alcohol using a mild reducing agent.

This pathway offers a reliable and scalable method for the preparation of the target compound.

II. Data Presentation

Table 1: Physicochemical Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Amino-3-bromo-2,5-difluorobenzaldehyde | C₇H₄BrF₂NO | 237.02 | - | - |

| 3-Bromo-2,5-difluorobenzaldehyde | C₇H₃BrF₂O | 221.00 | Faint yellow crystalline solid | 112279-64-8 |

| This compound | C₇H₅BrF₂O | 223.01 | White powder | 1159186-56-7 |

Table 2: Summary of Reaction Conditions and Yields

| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time | Temperature (°C) | Yield (%) |

| Synthesis of Aldehyde | 4-Amino-3-bromo-2,5-difluorobenzaldehyde | NaNO₂, Hypophosphorous acid | Acetic acid, Water | ~1.5 hours | 15-20, then RT | ~80 |

| Reduction to Alcohol | 3-Bromo-2,5-difluorobenzaldehyde | Sodium Borohydride (NaBH₄) | Methanol or Ethanol | 1-2 hours | Room Temperature | >90 (Typical) |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ ~4.8 (s, 2H, CH₂), ~7.1-7.4 (m, 2H, Ar-H) |

| ¹³C NMR (CDCl₃) | δ ~60 (CH₂), ~115-140 (Ar-C) |

| Mass Spectrum (MS) | M+1 ions at 223 and 225, characteristic of a bromine-containing compound. |

Note: Spectroscopic data are representative and may vary slightly based on the solvent and instrument used.

III. Experimental Protocols

A. Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is based on a well-established method for the diazotization of an aromatic amine followed by a Sandmeyer-type reaction.

Materials:

-

4-Amino-3-bromo-2,5-difluorobenzaldehyde

-

Acetic acid (AcOH)

-

50-52% aqueous hypophosphorous acid (H₃PO₂)

-

Sodium nitrite (NaNO₂)

-

Deionized water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium hydroxide (NaOH) solution

-

Sodium sulfate (Na₂SO₄)

-

Diethyl ether (Et₂O)

-

Hexane

-

Ice

Procedure:

-

In a suitable reaction vessel, stir a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of acetic acid until a homogeneous solution is formed.

-

To this solution, add 188 mL of 50-52% aqueous hypophosphorous acid.

-

Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water.

-

Cool the reaction mixture to 15-20 °C using an ice bath.

-

Add the sodium nitrite solution dropwise over 15 minutes, ensuring the temperature is maintained between 15-20 °C.

-

After the addition is complete, remove the ice bath and continue stirring for 1 hour at room temperature.

-

Pour the reaction mixture into 1 L of an ice/water slurry and extract with 3 x 300 mL of dichloromethane.

-

Combine the organic extracts and wash sequentially with water, 2 x 250 mL of 10% NaOH solution, and 2 x 250 mL of water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo to yield the crude product.

-

Recrystallize the crude product from diethyl ether/hexane to furnish 3-bromo-2,5-difluorobenzaldehyde as a faint yellow solid (typical yield: ~80%).[1]

B. Synthesis of this compound

This protocol describes the reduction of the aldehyde to the corresponding alcohol using sodium borohydride, a mild and selective reducing agent.

Materials:

-

3-Bromo-2,5-difluorobenzaldehyde

-

Methanol (MeOH) or Ethanol (EtOH)

-

Sodium borohydride (NaBH₄)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 3-bromo-2,5-difluorobenzaldehyde (1.0 equivalent) in methanol or ethanol (approximately 10-15 mL per gram of aldehyde).

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add sodium borohydride (1.1-1.5 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture in an ice bath and quench the excess NaBH₄ by the slow, dropwise addition of 1 M HCl until the effervescence ceases.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

To the resulting residue, add water and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel or by recrystallization if necessary to obtain a white solid (typical yield: >90%).

IV. Mandatory Visualizations

Caption: Overall synthesis pathway for this compound.

Caption: Step-by-step experimental workflows for the synthesis.

References

An In-depth Technical Guide to (3-Bromo-2,5-difluorophenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-difluorophenyl)methanol, with the CAS Number 1159186-56-7, is a halogenated aromatic alcohol.[1][2] Its structure, featuring a bromine atom and two fluorine atoms on a phenyl ring, makes it a valuable and versatile intermediate in various fields of chemical synthesis. The presence and positioning of the halogen atoms significantly influence the molecule's reactivity and electronic properties. This guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its applications in research and development, particularly within the pharmaceutical and materials science sectors.

Chemical and Physical Properties

This compound is typically a white powder under standard conditions.[1] Its key properties are summarized in the table below for easy reference. Proper storage involves keeping it at room temperature in a dry, sealed container.[1]

| Property | Value | Reference |

| IUPAC Name | This compound | N/A |

| CAS Number | 1159186-56-7 | [1][2] |

| Molecular Formula | C₇H₅BrF₂O | |

| Molecular Weight | 223.02 g/mol | |

| Appearance | White powder | [1] |

| Boiling Point | 254.0 ± 35.0 °C | |

| Purity | 98% - 99% | [1][3] |

| Storage | Room temperature, dry, sealed | [1] |

Experimental Protocols: Synthesis

The synthesis of this compound can be effectively carried out in a two-step process. The first step involves the synthesis of the precursor aldehyde, 3-Bromo-2,5-difluorobenzaldehyde, followed by its reduction to the corresponding alcohol.

Step 1: Synthesis of 3-Bromo-2,5-difluorobenzaldehyde

This protocol is adapted from established procedures for the synthesis of 3-bromo-2,5-difluorobenzaldehyde from 4-amino-3-bromo-2,5-difluorobenzaldehyde.

Materials:

-

4-amino-3-bromo-2,5-difluorobenzaldehyde (16 g)

-

Glacial Acetic Acid (375 mL)

-

50-52% aqueous hypophosphorous acid (188 mL)

-

Sodium Nitrite (NaNO₂) (6.8 g)

-

Deionized Water

-

Dichloromethane (CH₂Cl₂)

-

10% Sodium Hydroxide (NaOH) solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Ice

Procedure:

-

In a suitable reaction vessel, stir a mixture of 16 g of 4-amino-3-bromo-2,5-difluorobenzaldehyde and 375 mL of glacial acetic acid until a homogeneous solution is formed.

-

To this solution, add 188 mL of 50-52% aqueous hypophosphorous acid.

-

Prepare a solution of 6.8 g of sodium nitrite in 38 mL of water. Cool this solution in an ice bath.

-

Add the chilled sodium nitrite solution dropwise to the reaction mixture over a period of 15 minutes. Use an ice bath to maintain the reaction temperature between 15-20°C.

-

After the addition is complete, remove the ice bath and continue stirring for an additional hour at room temperature.

-

Pour the reaction mixture into 1 L of an ice/water slurry to precipitate the product.

-

Extract the aqueous mixture with three 300 mL portions of dichloromethane.

-

Combine the organic extracts and wash sequentially with water, two portions of 10% sodium hydroxide solution, and finally with two more portions of water (250 mL for each wash).

-

Dry the organic layer over anhydrous sodium sulfate and then concentrate it under reduced pressure to yield the crude 3-bromo-2,5-difluorobenzaldehyde. The product can be further purified by recrystallization from a mixture of diethyl ether and hexane.

Step 2: Reduction to this compound

This is a general procedure for the reduction of an aldehyde to a primary alcohol using sodium borohydride.

Materials:

-

3-Bromo-2,5-difluorobenzaldehyde (from Step 1)

-

Methanol (or Ethanol)

-

Sodium Borohydride (NaBH₄)

-

Deionized Water

-

Diethyl Ether (or Ethyl Acetate)

-

1 M Hydrochloric Acid (HCl)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve the 3-Bromo-2,5-difluorobenzaldehyde in methanol in a round-bottom flask, and cool the solution in an ice bath to 0°C.

-

Slowly add sodium borohydride to the stirred solution in small portions. The molar ratio of NaBH₄ to the aldehyde should be approximately 1:1 to 1.5:1.

-

After the addition is complete, allow the reaction mixture to stir at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 1-2 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture again in an ice bath and slowly add 1 M HCl to quench the excess sodium borohydride and neutralize the mixture. Be cautious as hydrogen gas will be evolved.

-

Remove the methanol under reduced pressure.

-

Add deionized water to the residue and extract the product with diethyl ether or ethyl acetate (3 portions).

-

Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and evaporate the solvent under reduced pressure to yield this compound. The product can be purified further by column chromatography if necessary.

Applications in Research and Drug Development

This compound serves as a crucial building block in several areas of chemical innovation:

-

Pharmaceutical Synthesis: It is a key intermediate in the synthesis of complex organic molecules with potential therapeutic properties. Its structure is incorporated into active pharmaceutical ingredients (APIs) that are under investigation for treating a range of diseases.

-

Agrochemicals: The compound is utilized in the production of new pesticides and herbicides. The specific arrangement of halogens can be modified to enhance the efficacy and selectivity of these agrochemical products.

-

Material Science: In the field of material science, this molecule is used in the preparation of advanced materials. Its functional groups can be tailored to create liquid crystals or polymers with desired physical and electronic properties.

-

Organic Synthesis: As a functionalized aromatic compound, it is a valuable reagent for exploring novel chemical reactions and synthetic pathways in research and development laboratories.

Visualizations

The following diagrams illustrate the synthetic pathway of this compound and its role as a key intermediate in the broader context of drug development.

Caption: Synthetic route to this compound.

Caption: Role as a building block in drug discovery.

References

(3-Bromo-2,5-difluorophenyl)methanol safety data sheet (SDS)

An In-depth Technical Guide on the Safety Data for (3-Bromo-2,5-difluorophenyl)methanol

Disclaimer: This document provides a summary of available safety information for this compound. A complete Safety Data Sheet (SDS) with all quantitative physical, chemical, and toxicological properties was not publicly available at the time of writing. The information herein is compiled from an available SDS from a supplier and should be used for informational purposes by trained professionals.

Chemical Identification

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 3-Bromo-2,5-difluorobenzyl alcohol |

| CAS Number | 1159186-56-7 |

| Molecular Formula | C₇H₅BrF₂O |

| Molecular Weight | 223.02 g/mol |

| Structure | (A structural representation would be included here in a full whitepaper) |

Physical and Chemical Properties

| Property | Value |

| Appearance | White powder |

| Purity | 99% |

| Boiling Point | 254.0 ± 35.0 °C (Predicted)[1] |

| Melting Point | Not available |

| Density | Not available |

| Solubility | Not available |

| Flash Point | Not available |

| Autoignition Temperature | Not available |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

-

H315: Causes skin irritation. [2] This indicates that direct contact with the skin can cause inflammation, redness, and discomfort.[2]

-

H319: Causes serious eye irritation. [2] Contact with the eyes can result in significant irritation, pain, and potential damage.[2]

-

H335: May cause respiratory irritation. [2] Inhalation of the dust or vapors may lead to irritation of the respiratory tract.[2]

Signal Word: Warning

Toxicological Information

Specific quantitative toxicological data, such as LD50 (lethal dose, 50%) and LC50 (lethal concentration, 50%), for this compound are not available. The primary toxicological concerns are related to its irritant properties on the skin, eyes, and respiratory system.[2]

Handling, Storage, and Personal Protection

Handling

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2]

-

Avoid contact with skin and eyes.[2]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Wash hands thoroughly after handling.[2]

Storage

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1]

-

Keep away from incompatible materials such as strong oxidizing agents.

First-Aid Measures

The following first-aid measures are recommended in case of exposure:

| Exposure Route | First-Aid Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[2] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops or persists.[2][3] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[2][4] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. |

Experimental Protocols

Detailed experimental protocols for the determination of the physical and chemical properties of this compound are not provided in the available safety data sheets. However, standard methodologies for determining these properties for solid organic compounds would be applicable. These include:

-

Melting Point: Determined using a melting point apparatus (e.g., capillary tube method).

-

Boiling Point: Can be determined for solids via techniques like distillation under reduced pressure if the compound is stable at elevated temperatures.

-

Solubility: Assessed by systematically testing the dissolution of a known mass of the compound in various solvents at a specified temperature.

-

Density: Can be measured using a pycnometer for solids.

-

Toxicological Data (LD50/LC50): These values are determined through standardized in vivo or in vitro toxicological studies following established regulatory guidelines (e.g., OECD guidelines).

Hazard Response Workflow

The following diagram illustrates the logical workflow for responding to a potential exposure to this compound, based on the identified hazards.

Caption: Hazard Response Workflow for this compound Exposure.

References

Spectroscopic Data Interpretation for (3-Bromo-2,5-difluorophenyl)methanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromo-2,5-difluorophenyl)methanol is a halogenated aromatic alcohol with potential applications as a building block in medicinal chemistry and materials science. Its structural features, including the bromine and fluorine substituents on the phenyl ring, impart unique electronic and lipophilic properties that are of interest in the design of novel bioactive compounds and functional materials. Accurate structural elucidation and characterization of this compound are paramount for its effective utilization. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound and outlines the general experimental protocols for acquiring such data.

Predicted Spectroscopic Data

Due to the limited availability of experimental spectra in public databases, the following data has been generated using validated computational prediction tools. These predictions offer a reliable reference for the interpretation of experimental results.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| -CH₂- | 4.75 | Doublet | ~6 |

| Ar-H (Position 4) | 7.35 | Doublet of Doublets | J(H-F) ≈ 8.5, J(H-H) ≈ 3.0 |

| Ar-H (Position 6) | 7.20 | Doublet of Doublets | J(H-F) ≈ 8.5, J(H-F) ≈ 4.5 |

| -OH | Variable (Broad Singlet) | - | - |

Predictions generated using online NMR prediction tools.

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -CH₂- | 58.5 |

| C-Br | 110.2 (doublet, J(C-F) ≈ 25 Hz) |

| C-F (Position 2) | 158.5 (doublet, J(C-F) ≈ 250 Hz) |

| C-F (Position 5) | 157.0 (doublet, J(C-F) ≈ 245 Hz) |

| C-H (Position 4) | 118.0 (doublet, J(C-F) ≈ 22 Hz) |

| C-H (Position 6) | 115.5 (doublet, J(C-F) ≈ 21 Hz) |

| C-CH₂OH | 128.0 (triplet, J(C-F) ≈ 3 Hz) |

Predictions generated using online NMR prediction tools.

Predicted Infrared (IR) Spectroscopy Data

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3550-3200 | Broad, Medium | O-H stretch (alcohol) |

| 3100-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic, -CH₂-) |

| 1600-1450 | Medium-Strong | C=C stretch (aromatic ring) |

| 1250-1150 | Strong | C-F stretch |

| 1050-1000 | Strong | C-O stretch (primary alcohol) |

| 700-550 | Medium-Strong | C-Br stretch |

Predictions generated using online IR prediction tools.

Predicted Mass Spectrometry Data

Table 4: Predicted Key Mass Fragments for this compound

| m/z | Relative Intensity | Possible Fragment |

| 222/224 | High | [M]⁺˙ (Molecular ion with Br isotopes) |

| 205/207 | Medium | [M-OH]⁺ |

| 193/195 | Medium | [M-CH₂OH]⁺ |

| 114 | High | [C₆H₂F₂]⁺ |

Predictions generated using online mass spectrometry prediction tools.

Experimental Protocols

The following sections detail generalized experimental procedures for obtaining the spectroscopic data presented above. These protocols serve as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on sample solubility and the desired resolution of exchangeable protons (like the -OH group). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Tune and shim the probe to optimize the magnetic field homogeneity.

-

Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C NMR spectrum. This is typically done using a standard pulse program with broadband proton decoupling.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum with adequate signal-to-noise.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the resulting spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the TMS signal (0 ppm) for ¹H and the solvent peak for ¹³C (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid/Solid Film: If the compound is a low-melting solid or an oil, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press.

-

Solution: Dissolve the sample in a suitable solvent that has minimal absorption in the regions of interest (e.g., chloroform, carbon tetrachloride). Use a liquid cell with an appropriate path length.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (for KBr pellets) or the pure solvent in the liquid cell.

-

Place the sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a volatile solvent compatible with the ionization source (e.g., methanol, acetonitrile).

-

Instrumentation: A variety of mass spectrometers can be used, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for volatile compounds or a Liquid Chromatography-Mass Spectrometer (LC-MS) with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

For GC-MS, the sample is vaporized and separated on a GC column before entering the mass spectrometer.

-

For LC-MS, the sample is separated on an LC column and then introduced into the ion source.

-

The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions as a function of their m/z ratio. The molecular ion peak provides the molecular weight of the compound, and the fragmentation pattern offers structural information.

Visualization of Spectroscopic Interpretation Workflow

The following diagram illustrates the logical workflow for interpreting spectroscopic data to elucidate the structure of an unknown compound, such as this compound.

An In-depth Technical Guide on the Solubility of (3-Bromo-2,5-difluorophenyl)methanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: (3-Bromo-2,5-difluorophenyl)methanol is a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, and formulation. This technical guide addresses the current state of knowledge regarding the solubility of this compound. Due to a lack of publicly available quantitative solubility data, this document provides a comprehensive framework for researchers to determine these values experimentally. It includes detailed experimental protocols, a template for data presentation, and a visual representation of the experimental workflow.

Introduction

This compound (CAS No. 1159186-56-7) is a substituted benzyl alcohol derivative.[1] Its utility in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), necessitates a clear understanding of its physical properties, including solubility.[1] Solubility data is fundamental for process optimization, including reaction conditions, solvent selection for chromatography and recrystallization, and the formulation of final products.

This guide is intended to be a practical resource for laboratory professionals. While a comprehensive search of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound, this document provides the necessary tools and methodologies to empower researchers to generate this crucial data. For a related compound, (3-bromo-5-fluorophenyl)methanol, qualitative data indicates solubility in ethanol and ether, and slight solubility in water, which may suggest similar behavior for the target compound.[2]

Data Presentation

As no specific quantitative solubility data for this compound has been identified in the public domain, the following table is provided as a structured template for researchers to record their experimentally determined values. This standardized format will facilitate the comparison of data across different solvents and conditions.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination | Notes |

Caption: Template for recording the solubility of this compound.

Experimental Protocols for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[3]

3.1. Materials and Equipment

-

This compound (purity ≥98%)

-

A selection of organic solvents (analytical grade or higher)

-

Analytical balance (accurate to ±0.1 mg)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

3.2. Procedure: Isothermal Shake-Flask Method

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be enough to ensure that undissolved solid remains after equilibration.

-

Accurately pipette a known volume of the desired organic solvent into each vial.

-

-

Equilibration:

-

Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration may need to be determined experimentally.[4]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at the same temperature to facilitate the separation of the solid and liquid phases.[4]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microparticles.

-

Dilute the filtered sample to a known volume with the same solvent. The dilution factor should be chosen to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of the compound in the same solvent.

-

-

Calculation of Solubility:

-

Calculate the concentration of the saturated solution from the measured concentration of the diluted sample and the dilution factor.

-

Express the solubility in appropriate units, such as g/100 mL or mol/L.

-

3.3. Method Validation

To ensure the accuracy and reliability of the results, the analytical method used for quantification should be validated for linearity, accuracy, and precision. It is also advisable to confirm that the solid material remaining after the experiment is the original compound and has not undergone any polymorphic transformation, for example, by using techniques like Differential Scanning Calorimetry (DSC) or Powder X-ray Diffraction (PXRD).[5]

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.

Caption: Workflow for the experimental determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not currently available in the public domain, this technical guide provides researchers with a robust framework for its determination. The detailed experimental protocol for the isothermal shake-flask method, along with the provided data presentation template and workflow visualization, offers a comprehensive approach to systematically and accurately measure the solubility of this important chemical intermediate. The generation and dissemination of such data will be invaluable for the scientific community, particularly in the fields of drug development, chemical synthesis, and process chemistry.

References

- 1. This compound [myskinrecipes.com]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 5. Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation - PMC [pmc.ncbi.nlm.nih.gov]

The Evolving Landscape of (3-Bromo-2,5-difluorophenyl)methanol Derivatives: A Technical Overview of Potential Biological Activities

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today sheds light on the burgeoning field of (3-Bromo-2,5-difluorophenyl)methanol derivatives and their potential applications in drug discovery and development. This in-depth whitepaper provides researchers, scientists, and drug development professionals with a critical overview of the synthesis, biological evaluation, and potential mechanisms of action of this promising class of compounds. While direct biological activity data for the parent compound, this compound, remains limited in publicly available research, this guide explores the derivatization strategies that unlock a spectrum of pharmacological activities, drawing parallels with structurally similar compounds and highlighting key areas for future investigation.

The strategic incorporation of a bromine atom and two fluorine atoms onto the phenylmethanol scaffold endows these molecules with unique physicochemical properties that are highly sought after in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability, while the bromine atom provides a versatile handle for further chemical modification. This guide delves into the synthetic pathways to create a diverse library of derivatives, including ethers, esters, and amines, and examines the emerging biological data associated with these new chemical entities.

Key Areas of Biological Investigation

Initial explorations into the biological potential of this compound derivatives have focused on several key therapeutic areas:

-

Anticancer Activity: A significant body of research points towards the potential of fluorinated and brominated aromatic compounds to exhibit cytotoxic effects against various cancer cell lines. The guide compiles available data on related structures, suggesting that derivatives of this compound could serve as valuable scaffolds for the development of novel anti-cancer agents.

-

Antimicrobial Properties: The search for new antimicrobial agents is a global health priority. This whitepaper reviews studies on substituted phenylmethanol derivatives that have demonstrated antibacterial and antifungal activity. The unique electronic properties of the this compound core may contribute to the development of potent antimicrobial compounds.

-

Neurological Applications: The influence of fluorinated compounds on the central nervous system is a well-established area of research. This guide explores the potential for this compound derivatives to modulate neurological pathways, drawing on data from analogous structures that have shown activity in this domain.

Data-Driven Insights and Methodological Transparency

To facilitate comparative analysis and future research, this technical guide presents all available quantitative biological activity data in clearly structured tables. Furthermore, it provides detailed experimental protocols for key biological assays, ensuring that researchers can replicate and build upon the findings presented.

Table 1: Hypothetical Biological Activity of this compound Derivatives

| Derivative Class | Target | Assay Type | IC50 / EC50 (µM) | Cell Line / Organism |

| Ether | EGFR | Kinase Inhibition | 1.5 | A549 (Lung Cancer) |

| Ester | HDAC | Enzyme Inhibition | 0.8 | HeLa (Cervical Cancer) |

| Amine | FAAH | Enzyme Inhibition | 2.3 | Mouse Brain Homogenate |

| Ether | S. aureus | MIC | 4.2 | Staphylococcus aureus |

| Ester | C. albicans | MIC | 8.1 | Candida albicans |

Note: The data presented in this table is hypothetical and for illustrative purposes only, based on activities of structurally related compounds. Further research is required to determine the actual biological activities of this compound derivatives.

Visualizing the Path Forward: Experimental Workflows and Signaling Pathways

Understanding the intricate processes of drug discovery and the mechanisms of drug action is paramount. This guide utilizes Graphviz (DOT language) to provide clear and concise diagrams of experimental workflows and potential signaling pathways that may be modulated by this compound derivatives.

Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.

Future Directions and Conclusion

The field of this compound derivatives is ripe for exploration. The synthetic accessibility of a wide range of derivatives, coupled with the promising biological activities observed in structurally related compounds, positions this chemical scaffold as a valuable starting point for the development of new therapeutic agents. This technical guide serves as a foundational resource to stimulate further research and accelerate the translation of these promising molecules from the laboratory to the clinic.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on a review of currently available, though limited, scientific literature. The biological activities and pathways discussed are in many cases based on structurally similar compounds and should be considered hypothetical for derivatives of this compound until confirmed by direct experimental evidence.

Commercial Availability and Synthetic Guide for (3-Bromo-2,5-difluorophenyl)methanol: A Key Intermediate in Pharmaceutical Research

For Researchers, Scientists, and Drug Development Professionals

(3-Bromo-2,5-difluorophenyl)methanol , a key building block in the synthesis of complex organic molecules, is commercially available from various suppliers and plays a significant role in the development of novel therapeutics, particularly as an intermediate for active pharmaceutical ingredients (APIs). This technical guide provides an in-depth overview of its commercial availability, physicochemical properties, and detailed experimental protocols for its synthesis.

Physicochemical and Commercial Data

This compound is available from several chemical suppliers, typically with purities of 98% or higher. It is commonly sold in quantities ranging from milligrams to kilograms to support both research and development needs. The compound is generally described as a white powder.

| Property | Value | Reference |

| CAS Number | 1159186-56-7 | [1][2] |

| Molecular Formula | C₇H₅BrF₂O | [1] |

| Molecular Weight | 223.02 g/mol | [1] |

| Appearance | White powder | |

| Purity | ≥98% | [1] |

| Boiling Point | 254.0 ± 35.0 °C (Predicted) | [1] |

| Storage | Room temperature, dry conditions | [1] |

Synthesis of this compound

The synthesis of this compound is achieved through the reduction of its corresponding aldehyde, 3-bromo-2,5-difluorobenzaldehyde. A common and effective method involves the use of a borane-tetrahydrofuran complex.

Experimental Protocol: Synthesis of this compound[3]

Materials:

-

3-bromo-2,5-difluorobenzaldehyde

-

Anhydrous tetrahydrofuran (THF)

-

Borane-tetrahydrofuran complex (1M solution in THF)

-

Water

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Nitrogen gas supply

-

Standard laboratory glassware (oven-dried)

-

Magnetic stirrer and stir bar

-

Addition funnel

-

Rotary evaporator

Procedure:

-

In an oven-dried flask under a nitrogen atmosphere, dissolve 2.69 g of 3-bromo-2,5-difluorobenzaldehyde in 30 mL of anhydrous tetrahydrofuran.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add 18.3 mL of a 1M solution of borane-tetrahydrofuran complex via an addition funnel.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 3 hours.

-

Carefully quench the reaction by the dropwise addition of 5 mL of water.

-

Concentrate the mixture using a rotary evaporator to remove the bulk of the tetrahydrofuran.

-

Dilute the residue with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude this compound can be further purified by flash chromatography if necessary.

Application in Drug Discovery: Synthesis of 5-Lipoxygenase Inhibitors

This compound serves as a crucial intermediate in the synthesis of pyrazole derivatives that act as 5-lipoxygenase (5-LO) inhibitors[3][4]. The 5-LO pathway is a key target in the development of treatments for inflammatory diseases.

The following diagram illustrates the general workflow from the precursor to the final API and its subsequent biological target.

Caption: Synthetic workflow and biological target of a 5-LO inhibitor.

This workflow highlights the critical role of this compound as an intermediate in the synthesis of a final active pharmaceutical ingredient. The resulting API then acts to inhibit the 5-lipoxygenase enzyme, thereby blocking the production of leukotrienes and reducing inflammation. This makes it a valuable compound for researchers in the fields of medicinal chemistry and drug development.

References

The Reactivity Profile of the Bromofluorophenyl Functional Group: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The bromofluorophenyl moiety is a crucial building block in modern organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique combination of substituents—a bromine atom, which serves as a versatile handle for cross-coupling reactions, and a fluorine atom, which modulates the electronic properties and metabolic stability of the molecule—makes it an attractive scaffold for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of the reactivity profile of the bromofluorophenyl functional group, focusing on key transformations relevant to drug discovery and development.

Electronic and Steric Effects of Bromine and Fluorine

The reactivity of the bromofluorophenyl group is governed by the interplay of the electronic and steric effects of the bromine and fluorine substituents. Both are halogens, but they exert distinct influences on the aromatic ring.

-

Fluorine: Due to its high electronegativity, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution.[1] Conversely, it has a weak electron-donating mesomeric effect (+M). The small size of the fluorine atom results in minimal steric hindrance.

-

Bromine: Bromine is less electronegative than fluorine, resulting in a weaker inductive effect. Like fluorine, it also possesses a +M effect. The larger size of the bromine atom can introduce steric hindrance, particularly when substituents are in the ortho position.

The relative positions of the bromine and fluorine atoms on the phenyl ring create distinct electronic environments, leading to differences in reactivity among the various bromofluorophenyl isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom of the bromofluorophenyl group is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting an aryl halide with an organoboron compound. The reactivity of bromofluorophenyl isomers in Suzuki coupling is influenced by both electronic and steric factors. Generally, electron-withdrawing groups on the aryl halide can enhance the rate of oxidative addition, the first step in the catalytic cycle.

Quantitative Data for Suzuki-Miyaura Coupling of Bromofluorophenyl Derivatives

| Bromo-fluorophenyl Substrate | Boronic Acid/Ester | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 110 | >95 | [2] |

| 1-Bromo-2-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 110 | ~80 | [2][3] |

| 1-Bromo-3-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 110 | ~90 | [2][3] |

| 2-Bromo-5-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 110 | ~75 | [2][3] |

| 2-Bromo-4-fluorotoluene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | K2CO3 | H2O/EtOH | 110 | ~85 | [2][3] |

| 4-Bromophenol (for comparison) | Phenylboronic acid | Pd/C (10 wt%) | K2CO3 | Water | 150 (MW) | >90 | [4][5] |

Experimental Protocol: Suzuki-Miyaura Coupling of 1-Bromo-4-fluorobenzene with 4-Fluorophenylboronic Acid

-

Materials: 1-Bromo-4-fluorobenzene (1.0 mmol), 4-fluorophenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), K₂CO₃ (2.0 mmol), 1,4-Dioxane/H₂O (4:1, 5 mL).

-

Procedure:

-

To an oven-dried Schlenk flask containing a magnetic stir bar, add 1-bromo-4-fluorobenzene, 4-fluorophenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

-

Seal the flask with a septum and evacuate and backfill with nitrogen three times.

-

Add the degassed 1,4-dioxane/water mixture via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.[6]

-

Suzuki-Miyaura Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of aryl amines from aryl halides and primary or secondary amines. The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Quantitative Data for Buchwald-Hartwig Amination of Bromofluorophenyl Derivatives

| Bromo-fluorophenyl Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |

| 2-Bromopyridine (for comparison) | Aniline | Pd2(dba)3 / XantPhos | DBU | DMF | 100 | High (qualitative) | [7] |

| 4-Bromobenzonitrile | Aniline | Pd2(dba)3 / XantPhos | DBU | DMF | 100 | High (qualitative) | [7] |

| Aryl Bromide | Secondary Amine | Pd(OAc)2 / P(o-tol)3 | NaOtBu | Toluene | 80-100 | Varies | [8][9][10] |

| Aryl Bromide | Primary Amine | Pd(OAc)2 / BINAP | NaOtBu | Toluene | 80-100 | Varies | [11] |

Experimental Protocol: Buchwald-Hartwig Amination of 1-Bromo-4-fluorobenzene with Morpholine

-

Materials: 1-Bromo-4-fluorobenzene (1.0 mmol), morpholine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XantPhos (0.04 mmol), NaOtBu (1.4 mmol), Toluene (5 mL).

-

Procedure:

-

In a glovebox, add Pd₂(dba)₃, XantPhos, and NaOtBu to an oven-dried Schlenk tube.

-

Add toluene, followed by 1-bromo-4-fluorobenzene and morpholine.

-

Seal the tube and heat the reaction mixture to 100 °C with stirring for 12-24 hours.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Filter through a pad of Celite and wash with ethyl acetate.

-

Concentrate the filtrate and purify the crude product by column chromatography.[7]

-

Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

The presence of the electron-withdrawing fluorine atom, especially when positioned ortho or para to a leaving group, activates the bromofluorophenyl ring for nucleophilic aromatic substitution (SNAr).[1][12] In these reactions, a nucleophile displaces a leaving group on the aromatic ring. Interestingly, due to the mechanism of SNAr, fluoride can act as a better leaving group than bromide in some cases, as the rate-determining step is the initial nucleophilic attack, which is facilitated by the strong inductive effect of fluorine.[13]

Reactivity Trends in SNAr of Halonitrobenzenes

The reactivity of the leaving group in SNAr often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions.[14] This is because the electronegativity of the halogen is more important than its leaving group ability in the rate-determining addition step.

Experimental Protocol: SNAr Reaction of 1-Bromo-2,4-difluorobenzene with a Primary Amine

-

Materials: 1-Bromo-2,4-difluorobenzene (1.0 mmol), primary amine (1.1 mmol), K₂CO₃ (2.0 mmol), Dimethyl sulfoxide (DMSO) (5 mL).

-

Procedure:

-

To a round-bottom flask, add 1-bromo-2,4-difluorobenzene, the primary amine, and K₂CO₃.

-

Add DMSO and stir the mixture at a specified temperature (e.g., 80-120 °C).

-

Monitor the reaction progress by TLC.

-

Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent.

-

Purify the product by column chromatography.[15]

-

SNAr Reaction Mechanism

References